molecular formula C20H16ClN3S B2518202 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-19-8

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2518202
CAS No.: 1207012-19-8
M. Wt: 365.88
InChI Key: QRFIFSGPOKDZGQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted at position 2 with a 3-chlorophenyl group and at position 4 with a (2-methylbenzyl)thio moiety. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for therapeutic exploration.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-2-3-6-16(14)13-25-20-19-12-18(23-24(19)10-9-22-20)15-7-4-8-17(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIFSGPOKDZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or unsaturated ketones under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various nucleophiles.

Scientific Research Applications

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The acetamide derivative in exhibits higher solubility due to polar functional groups but may have reduced blood-brain barrier penetration.
  • The dimethoxyphenyl analog in demonstrates how electron-donating groups (methoxy) can stabilize the molecule against oxidative metabolism.

Antiproliferative and Cytotoxic Effects

  • Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (): Derivatives with chloro and methyl substituents (e.g., 3-chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one) showed weak cytotoxic activity against bladder cancer cell lines (IC₅₀ > 50 μM) .
  • Pyrazolo[1,5-a]pyrimidine-coumarin hybrids (): Compounds like pyrazolo[1,5-a]pyrimidine 7c demonstrated potent antitumor activity (IC₅₀ = 2.70 ± 0.28 μM) against liver carcinoma (HEPG2-1), attributed to the thioether and aromatic substituents .
  • The 3-chlorophenyl group may enhance DNA intercalation, while the thioether could modulate redox activity.

Kinase Inhibition and Selectivity

  • Piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines (): Compound 12 exhibited moderate adenosine A₂a receptor binding (Kᵢ = 120 nM) with >10-fold selectivity over A₁ receptors. The furan-2-yl and trifluorobenzyl groups were critical for selectivity .
  • Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines (): These derivatives act as ROS1 inhibitors, with substituents like trifluoromethyl () enhancing target affinity .

Biological Activity

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, particularly in the context of cancer and antimicrobial properties. The presence of both a chlorophenyl group and a thioether moiety enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN3SC_{20}H_{16}ClN_{3}S, with a molecular weight of 365.89 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC20H16ClN3SC_{20}H_{16}ClN_{3}S
Molecular Weight365.89 g/mol
CAS Number1207012-19-8

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The specific mechanisms may include:

  • Inhibition of Kinases : Certain pyrazolo[1,5-a]pyrazines have been identified as potent inhibitors of kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

A study highlighted that pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values less than 1 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as anticancer agents through antibacterial mechanisms as well .

Antimicrobial Activity

The thioether group present in the structure has been associated with enhanced antimicrobial activity. Pyrazolo derivatives have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound have exhibited:

  • Broad Spectrum Activity : Effective against various bacterial strains including resistant strains.
  • Biofilm Disruption : Capable of disrupting bacterial biofilms, which are often resistant to conventional antibiotics.

The biological activity of this compound may involve several mechanisms:

  • Targeting Enzymes : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Modulating Signaling Pathways : It could interfere with signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Antiviral Activity : Research indicated that certain pyrazole derivatives exhibited antiviral properties against viruses such as HIV-1 and measles virus (MeV), showcasing their potential beyond antibacterial applications .
  • In Vivo Studies : Animal models have demonstrated the efficacy of related compounds in reducing tumor size and bacterial load, supporting the need for further clinical investigations.

Q & A

Q. Advanced

  • Biochemical Assays : Use recombinant ROS1 kinase domain with ATP-competitive ELISA.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Molecular Docking : Pyrazolo[1,5-a]pyrazine derivatives fit into the hydrophobic cleft adjacent to the DFG motif .

What are the solubility and stability considerations for this compound?

Q. Basic

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 formulations.
  • Stability : Susceptible to oxidation at the thioether group; store under argon at -20°C .

What role do computational methods play in optimizing this compound?

Q. Advanced

  • QSAR Modeling : Predict bioactivity based on substituent electronic parameters (e.g., Hammett constants).
  • MD Simulations : Assess binding kinetics and residence time with ROS1 .
  • ADMET Prediction : Tools like SwissADME flag potential hepatotoxicity risks from the thioether group .

How can synthetic impurities be resolved during scale-up?

Q. Advanced

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes regioisomers.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>99% by HPLC).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

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